

2-Chloro-N-cyclohexylacetamide solubility data

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Compound of Interest

Compound Name: 2-Chloro-N-cyclohexylacetamide

Cat. No.: B1585325

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An In-Depth Technical Guide to the Solubility of **2-Chloro-N-cyclohexylacetamide**

Introduction

2-Chloro-N-cyclohexylacetamide, hereafter referred to as CNA, is a substituted amide of significant interest in synthetic and medicinal chemistry. With the CAS Number 23605-23-4, this compound serves as a crucial building block and intermediate in the synthesis of more complex molecules, including potential therapeutic agents and other high-value chemical entities.^{[1][2][3]} Its applications have been noted in the development of novel antidepressant agents and as a precursor for various heterocyclic systems.^{[4][5][6]}

The solubility of a compound is a fundamental physicochemical property that dictates its utility and behavior in nearly every application, from reaction kinetics in a synthetic flask to bioavailability in a drug formulation. For the process chemist, understanding solubility is paramount for optimizing reaction conditions, controlling crystallization, and ensuring product purity. For the formulation scientist, this data is the bedrock upon which stable, effective, and bioavailable drug products are developed.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility profile of CNA. It moves beyond a simple recitation of data to explain the underlying chemical principles, provide robust experimental protocols for in-house determination, and offer field-proven insights to ensure the generation of reliable and reproducible results.

Physicochemical Properties of 2-Chloro-N-cyclohexylacetamide

A molecule's structure is the primary determinant of its physical properties, including solubility. CNA possesses a distinct molecular architecture: a polar chloroacetamide group capable of acting as a hydrogen bond acceptor and a nonpolar, bulky cyclohexyl group. This amphiphilic nature suggests a nuanced solubility behavior. The hydrophobic character of the cyclohexyl ring is expected to limit aqueous solubility, while the polar amide and chloro-functional groups should promote solubility in various organic solvents.

Key physicochemical data for CNA are summarized in Table 1. It is important to note the variability in reported melting points, which can be indicative of differences in crystalline form or purity of the samples analyzed.[\[1\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **2-Chloro-N-cyclohexylacetamide**

| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 23605-23-4 | [2] [3] [7] |
| Molecular Formula | C ₈ H ₁₄ ClNO | [1] [2] [3] |
| Molecular Weight | 175.66 g/mol | [1] [2] [3] |
| Appearance | Colorless or light yellow solid; Fluffy white crystals | [1] [2] |
| Melting Point | 82-85 °C; 102–103 °C; 109-111°C | [1] [4] |

| Predicted pKa | 13.97 ± 0.20 [\[1\]](#) |

Solubility Profile

Theoretical Considerations & Influencing Factors

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[\[8\]](#)

- **Solvent Polarity:** The nonpolar cyclohexyl group suggests poor solubility in highly polar solvents like water. Conversely, the chloroacetamide moiety should facilitate dissolution in moderately polar to polar aprotic organic solvents. The parent compound, acetamide, is readily soluble in water due to its small size and hydrogen bonding capability; the addition of the large, hydrophobic cyclohexyl group in CNA drastically reduces this affinity.^[9]
- **Temperature:** For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.^[10] This relationship is critical for developing crystallization processes and for determining if a compound can be solubilized at elevated temperatures for specific applications.
- **pH:** The amide group in CNA is generally considered neutral. With a predicted pKa of ~13.97, it is an extremely weak acid and will not ionize under typical aqueous pH conditions.^[1] Therefore, its solubility is expected to be largely independent of pH in the range of 2-12. Solubility testing in acidic or basic solutions is still valuable to confirm the absence of ionizable impurities and to assess chemical stability.

Qualitative Solubility Data

Published data and chemical intuition allow for the compilation of a qualitative solubility profile, which is invaluable for initial solvent screening in synthesis and analysis.

Table 2: Qualitative Solubility of **2-Chloro-N-cyclohexylacetamide**

| Solvent | Type | Expected Solubility | Rationale / Reference |
|----------------|--------------------------|----------------------|---|
| Water | Highly Polar Protic | Very Low / Insoluble | The large hydrophobic cyclohexyl group dominates.[8][9] |
| Ethanol | Polar Protic | Soluble | Can interact with both polar and nonpolar parts of the molecule. [1] |
| Chloroform | Moderately Polar Aprotic | Soluble | Effective at solvating the chloroacetamide portion.[1] |
| 5% Aqueous HCl | Acidic Aqueous | Insoluble | The amide is not basic enough to be protonated.[11][12] |

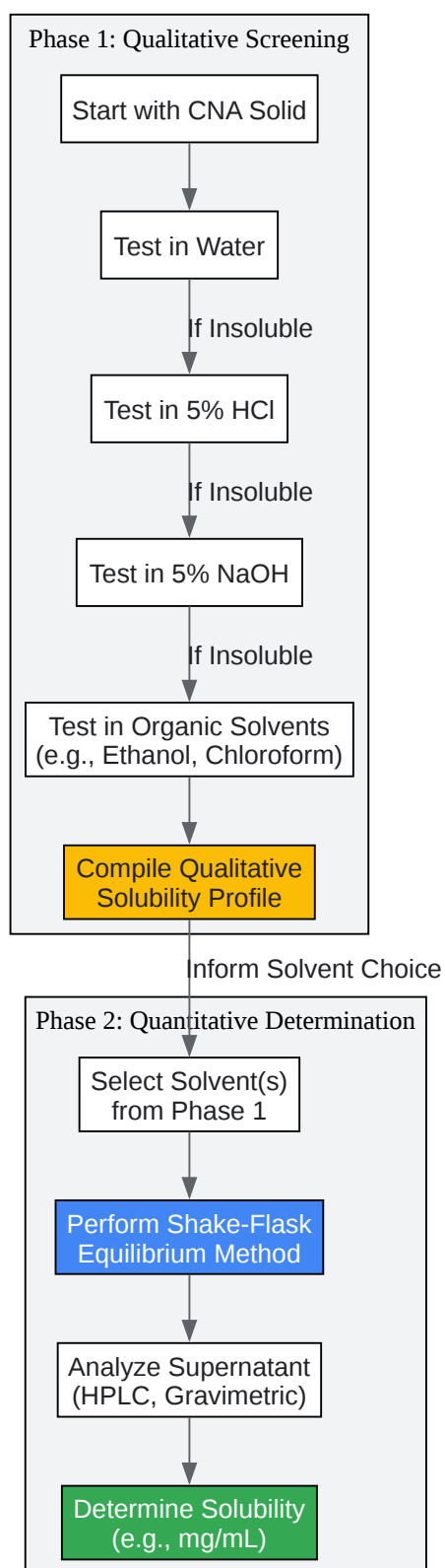
| 5% Aqueous NaOH | Basic Aqueous | Insoluble | The amide proton is not acidic enough to be deprotonated.[11][12] |

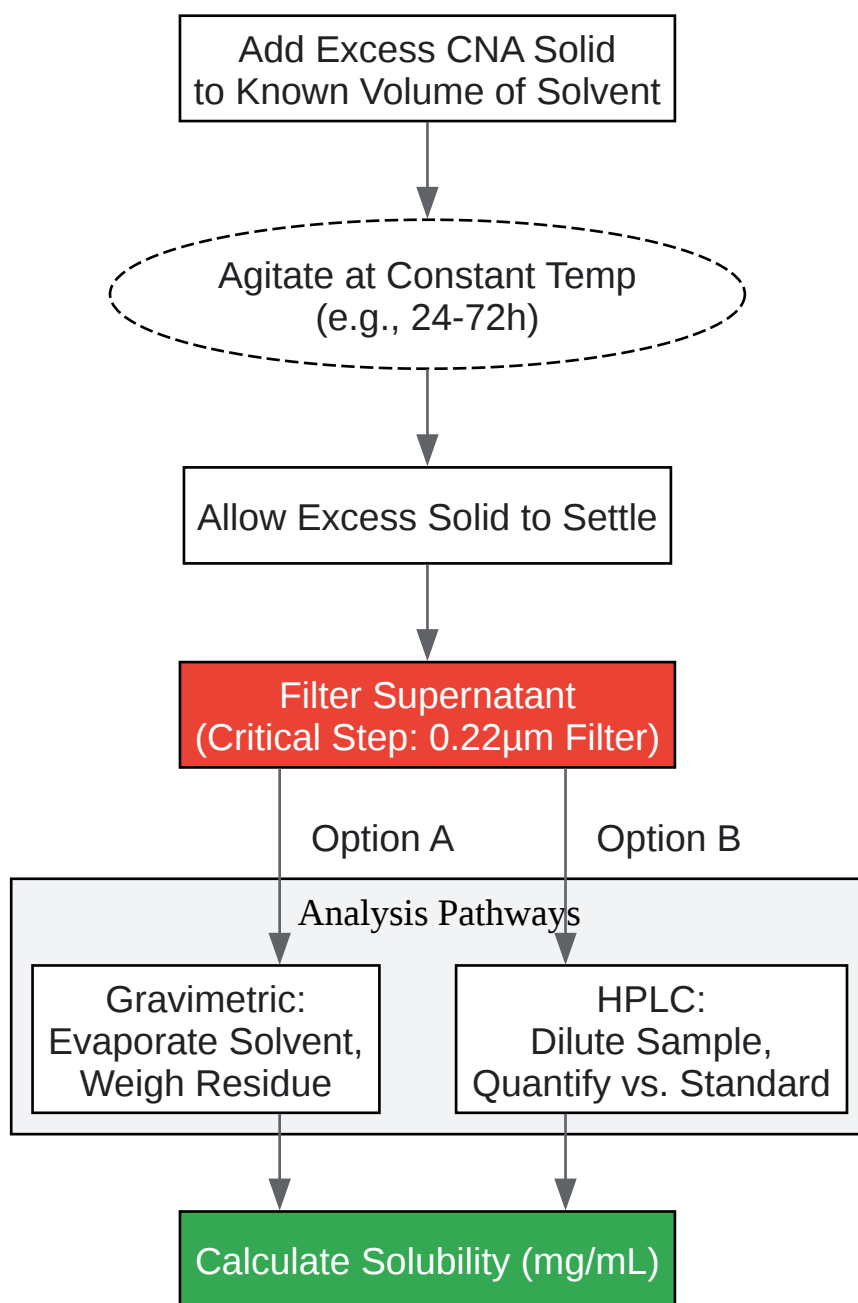
Experimental Determination of Solubility

Generating precise and reliable solubility data requires robust, well-controlled experimental protocols. The following sections detail methodologies for both qualitative screening and quantitative measurement, designed as self-validating systems to ensure trustworthiness.

Workflow for Solubility Assessment

A systematic approach to solubility testing saves time and resources. The workflow begins with simple qualitative tests to identify suitable solvent systems before proceeding to more rigorous quantitative analysis.





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